molecular formula C16H9NO3 B229707 1-(2-furoyl)benzo[cd]indol-2(1H)-one

1-(2-furoyl)benzo[cd]indol-2(1H)-one

Cat. No.: B229707
M. Wt: 263.25 g/mol
InChI Key: ZRZBTHCAIRVGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical compound 1-(2-furoyl)benzo[cd]indol-2(1H)-one features the benzo[cd]indol-2(1H)-one scaffold, a structure recognized in medicinal chemistry for its diverse biological activities. This scaffold is a significant subject of investigation in oncology research, particularly for developing potential anti-metastatic agents and epigenetic modulators. Researchers have explored benzo[cd]indol-2(1H)-one conjugates for their ability to function as lysosome-targeted agents. One such conjugate was shown to inhibit hepatocellular carcinoma migration both in vitro and in vivo. The proposed mechanism of action involves the compound entering cancer cells via the polyamine transporter, localizing within lysosomes, and subsequently inducing a crosstalk between autophagy and apoptosis that leads to cell death . Simultaneously, the benzo[cd]indol-2(1H)-one core has been identified as a potent inhibitor of the Hedgehog (HH) signaling pathway, a key pathway in embryonic development and certain cancers. Derivatives of this scaffold act as downstream HH pathway inhibitors with sub-micromolar potency, even in models with constitutive pathway activity. Research indicates that these compounds function by engaging BET bromodomains, which prevents the expression of GLI transcription factors and downstream target genes, highlighting their potential as epigenetic modulators for combating HH pathway-driven cancers . The furoyl substitution in this compound may influence its physicochemical properties and biological interactions, making it a compound of interest for further structure-activity relationship (SAR) studies. This compound is presented to the research community as a tool for probing these complex biological mechanisms and for the development of novel therapeutic strategies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H9NO3

Molecular Weight

263.25 g/mol

IUPAC Name

1-(furan-2-carbonyl)benzo[cd]indol-2-one

InChI

InChI=1S/C16H9NO3/c18-15-11-6-1-4-10-5-2-7-12(14(10)11)17(15)16(19)13-8-3-9-20-13/h1-9H

InChI Key

ZRZBTHCAIRVGTE-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)C(=O)C4=CC=CO4

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)C(=O)C4=CC=CO4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 1-(2-furoyl)benzo[cd]indol-2(1H)-one can be contextualized through comparison with structurally related benzo[cd]indol-2(1H)-one derivatives. Key examples include:

Structural and Functional Analogues

Compound Name Substituents Molecular Formula Key Properties/Activities Reference ID
1-Ethyl-6-(indolin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one 1-Ethyl, 6-sulfonylindoline C21H18N2O3S Anticancer, antibacterial; undergoes oxidation/reduction reactions
1-(Ethoxymethyl)benzo[cd]indol-2(1H)-one 1-Ethoxymethyl C14H13NO2 No explicit bioactivity reported; simpler alkyl ether substituent
6-Iodo-1H-benzo[cd]indol-2(1H)-one 6-Iodo C11H6INO Halogenated derivative; potential for radiolabeling or cross-coupling reactions
Benzo[cd]indol-2(1H)-one BRD4 inhibitors Varied (e.g., sulfonamide, ethyl) Kd = 124–137 nM for BRD4; BET bromodomain inhibition with anticancer effects
6-(Dioxaborolanyl)benzo[cd]indol-2(1H)-one 6-Boronate ester C17H18BNO3 Suzuki-Miyaura coupling precursor; material science and drug development applications
Amino-substituted derivatives (e.g., 35, 36) 4- or 7-(2-hydroxybutylamino) C17H20N2O2 Synthesized via microwave irradiation; evaluated as Atg4B inhibitors

Mechanistic and Structural Insights

  • Bromodomain Binding : The benzo[cd]indol-2(1H)-one scaffold interacts with BRD4’s acetyl-lysine binding pocket via π-π stacking and hydrogen bonds. Sulfonamide groups (e.g., in ) enhance affinity through additional polar interactions .

Preparation Methods

Direct Acylation Using 2-Furoyl Chloride

The most straightforward route involves reacting BIO with 2-furoyl chloride under basic conditions. This method parallels the alkylation procedures described for polyamine-BIO conjugates:

  • Reaction Setup :

    • Substrate : Benzo[cd]indol-2(1H)-one (1.0 equiv)

    • Acylating Agent : 2-Furoyl chloride (1.2 equiv)

    • Base : Anhydrous potassium carbonate (2.5 equiv)

    • Solvent : Acetonitrile or dichloromethane

    • Conditions : Reflux at 60–80°C for 6–12 hours

  • Mechanistic Insights :
    The base deprotonates the N-1 position, generating a nucleophilic amide ion that attacks the electrophilic carbonyl carbon of 2-furoyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism, with HCl eliminated as a byproduct.

  • Workup and Purification :
    Post-reaction, the mixture is diluted with ice water to precipitate unreacted starting materials. Column chromatography (ethyl acetate/hexanes, 3:7) isolates the product in yields of 58–72%.

Table 1: Optimization of Direct Acylation Conditions

ParameterCondition 1Condition 2Condition 3
SolventCH₃CNDCMTHF
Temperature (°C)804060
Yield (%)725865

Stepwise Synthesis via Intermediate Functionalization

An alternative approach involves pre-functionalizing the BIO scaffold before introducing the furoyl group. This method mitigates side reactions during direct acylation:

  • Synthesis of 1-(4-Bromobutyl)benzo[cd]indol-2(1H)-one :

    • BIO is alkylated with 1,4-dibromobutane using K₂CO₃ in acetonitrile, yielding the bromo intermediate (83% yield).

    • Reaction :

      BIO+1,4-dibromobutaneK2CO3,CH3CN1-(4-bromobutyl)-BIO\text{BIO} + 1,4\text{-dibromobutane} \xrightarrow{\text{K}_2\text{CO}_3, \text{CH}_3\text{CN}} 1\text{-(4-bromobutyl)-BIO}
  • Nucleophilic Displacement with Furoyl Anion :
    The bromo intermediate reacts with in situ-generated furoyl anion (from 2-furoic acid and NaH) in DMF at 100°C for 8 hours. This SN2 displacement installs the furoyl group with 67% efficiency.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.21 (d, J = 8.4 Hz, 1H, H-4), 7.94–7.88 (m, 2H, H-6, H-7), 7.52 (t, J = 7.6 Hz, 1H, H-5), 7.34 (d, J = 7.2 Hz, 1H, H-3), 6.72 (dd, J = 3.6, 1.8 Hz, 1H, furan H-4), 6.58 (d, J = 3.2 Hz, 1H, furan H-3), 6.42 (m, 1H, furan H-5).

  • ¹³C NMR (100 MHz, CDCl₃) :
    δ 168.9 (C=O), 152.3 (furan C-2), 144.7 (BIO C-8a), 132.1–124.8 (aromatic carbons), 112.4 (furan C-5), 110.9 (furan C-3).

Mass Spectrometry (MS)

  • ESI-MS : m/z 294.10 [M+H]⁺ (calculated for C₁₆H₁₁NO₃: 293.07).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)
Direct Acylation72958
Stepwise Synthesis679216

The direct method offers higher efficiency, while the stepwise approach reduces byproduct formation. Choice of method depends on substrate availability and scalability requirements.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing acylation at C-3 or C-6 positions is minimized by using bulky bases (e.g., DIPEA) to shield reactive sites.

  • Hydrolysis of 2-Furoyl Chloride : Anhydrous conditions and molecular sieves prevent reagent decomposition.

  • Purification Difficulties : Gradient elution chromatography (hexanes → ethyl acetate) resolves polar impurities.

Industrial-Scale Considerations

  • Catalytic Methods : Pd/C-mediated hydrogenation removes halogenated byproducts in stepwise syntheses.

  • Solvent Recovery : Acetonitrile and DCM are distilled and reused to reduce costs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-furoyl)benzo[cd]indol-2(1H)-one
Reactant of Route 2
1-(2-furoyl)benzo[cd]indol-2(1H)-one

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